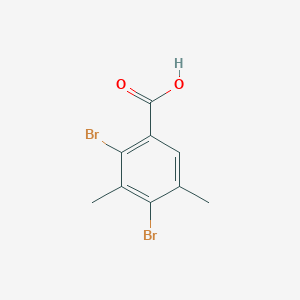

2,4-Dibromo-3,5-dimethylbenzoic acid

Description

Contextualization within Halogenated Aromatic Carboxylic Acid Chemistry

Halogenated aromatic carboxylic acids are a class of organic compounds characterized by a benzene (B151609) ring substituted with at least one carboxyl group (-COOH) and one or more halogen atoms (fluorine, chlorine, bromine, or iodine). The physical and chemical properties of these molecules are significantly influenced by the nature, number, and position of the halogen and other substituents on the aromatic ring.

The carboxyl group is an electron-withdrawing group, which deactivates the benzene ring towards electrophilic substitution and directs incoming electrophiles to the meta-position. Conversely, halogen atoms are also deactivating yet are ortho-, para-directing. The interplay of these electronic effects, along with steric hindrance from bulky substituents like bromine and methyl groups, determines the reactivity and acidity of the compound. For instance, the acidity of substituted benzoic acids is affected by both inductive and resonance effects of the substituents. researchgate.netnih.gov The introduction of halogen atoms can also influence parameters like lipophilicity and binding affinity, which is of particular interest in medicinal chemistry. researchgate.net

The synthesis of halogenated benzoic acids can be achieved through various methods, including the direct halogenation of benzoic acids or the oxidation of halogenated toluenes. The reaction of benzoic acid with bromine, for example, typically occurs via electrophilic substitution. ijisrt.com

Academic Significance and Research Impetus for Dibromodimethylbenzoic Acids

The academic significance of dibromodimethylbenzoic acids, including the specific isomer 2,4-Dibromo-3,5-dimethylbenzoic acid, lies primarily in their potential as versatile building blocks in organic synthesis. The presence of multiple functional groups—the carboxylic acid and the bromine atoms—provides several reaction sites for further chemical modification.

The carboxylic acid group can undergo esterification, amidation, or reduction to an alcohol. The bromine atoms can be substituted or used in cross-coupling reactions (like Suzuki or Heck reactions) to form new carbon-carbon bonds, allowing for the construction of more complex molecular architectures.

Halogenated compounds are crucial in drug discovery and development. The inclusion of halogens can significantly alter a molecule's biological activity, metabolic stability, and pharmacokinetic properties. researchgate.net For example, related compounds like 4-Bromo-2-methylbenzoic acid are used as building blocks in the preparation of anthranilic acids with antibacterial activity. sigmaaldrich.com Similarly, the methyl ester of 4-Bromo-3,5-dimethylbenzoic acid is a reagent used to prepare modulators of GPR40 receptor activity. chemicalbook.com This suggests that dibromodimethylbenzoic acids are of high interest for developing new therapeutic agents.

Current Research Landscape and Identified Knowledge Gaps

A review of the current scientific literature reveals a significant knowledge gap concerning the specific compound this compound. While research exists for other isomers, such as 4-Bromo-3,5-dimethylbenzoic acid and 4-Bromo-2,6-dimethylbenzoic acid, there is a notable lack of studies focusing on the 2,4-dibromo-3,5-dimethyl substitution pattern.

The existing research on related isomers provides a foundation for understanding the potential properties and reactivity of this compound. For instance, data on the physical properties and synthetic utility of its isomers are available. However, the unique steric and electronic environment created by the specific arrangement of substituents in this compound means that its chemical behavior and potential applications cannot be perfectly extrapolated from its isomers.

This lack of specific data highlights an area ripe for investigation. Future research could focus on the synthesis, spectroscopic characterization (NMR, IR, Mass Spectrometry), and exploration of the reactivity of this compound. Investigating its potential as a precursor for novel materials or biologically active compounds would be a valuable contribution to the field of organic chemistry.

Interactive Data Tables

To provide a comparative context in the absence of specific data for this compound, the following table summarizes the known properties of related isomers.

Table 1: Physicochemical Properties of Brominated Dimethylbenzoic Acid Isomers

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | CAS Number |

|---|---|---|---|---|---|

| 4-Bromo-2,5-dimethylbenzoic acid | C₉H₉BrO₂ | 229.07 | 171.5-172.5 | 321.2 ± 30.0 | 276677-03-3 lookchem.com |

| 4-Bromo-3,5-dimethylbenzoic acid | C₉H₉BrO₂ | 229.07 | Not Available | Not Available | 7697-32-7 nih.gov |

| 4-Bromo-2,6-dimethylbenzoic acid | C₉H₉BrO₂ | 229.07 | 197-198 | 321.1 ± 30.0 | 74346-19-3 |

Structure

3D Structure

Propriétés

IUPAC Name |

2,4-dibromo-3,5-dimethylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Br2O2/c1-4-3-6(9(12)13)8(11)5(2)7(4)10/h3H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNBXQEDTFUEXAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1Br)C)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601289477 | |

| Record name | 2,4-Dibromo-3,5-dimethylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601289477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

750586-00-6 | |

| Record name | 2,4-Dibromo-3,5-dimethylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=750586-00-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dibromo-3,5-dimethylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601289477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Derivatization Chemistry of 2,4 Dibromo 3,5 Dimethylbenzoic Acid

Reactivity of Aromatic Halide Moieties

The two bromine atoms attached to the aromatic ring are pivotal for forming new carbon-carbon and carbon-heteroatom bonds. Their reactivity is primarily governed by nucleophilic aromatic substitution and metal-halogen exchange pathways.

Nucleophilic aromatic substitution (SNAr) reactions typically proceed through an addition-elimination mechanism involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. youtube.com However, this pathway is generally efficient only when the aromatic ring is "activated" by the presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to the halogen leaving group. youtube.comlibretexts.org These groups are necessary to stabilize the negative charge of the intermediate. libretexts.org

In the case of 2,4-Dibromo-3,5-dimethylbenzoic acid, the benzene (B151609) ring is substituted with two electron-donating methyl groups and a deactivating, but not strongly electron-withdrawing, carboxylic acid group. Consequently, the aromatic ring is not sufficiently activated for facile nucleophilic aromatic substitution. Standard SNAr reactions with common nucleophiles are therefore not a primary pathway for the derivatization of this compound under typical conditions. For a successful substitution to occur, a different mechanism, such as one involving a benzyne (B1209423) intermediate or transition-metal catalysis, would likely be required. youtube.com

Table 1: Factors Influencing Nucleophilic Aromatic Substitution (SNAr) Reactivity

| Feature of this compound | Effect on SNAr Reactivity | Rationale |

|---|---|---|

| Two methyl (-CH₃) groups | Deactivating | Electron-donating groups destabilize the negatively charged Meisenheimer intermediate required for the SNAr mechanism. |

| One carboxylic acid (-COOH) group | Weakly Deactivating | Does not provide sufficient resonance stabilization for the intermediate compared to strongly electron-withdrawing groups like -NO₂. |

A more synthetically viable approach for functionalizing the aromatic bromide positions is through metal-halogen exchange. This reaction involves treating the aryl halide with a strong organometallic base, typically an organolithium or Grignard reagent, to replace a halogen atom with a metal. researchgate.net This process converts the relatively unreactive C-Br bond into a highly nucleophilic C-Li or C-Mg bond, which can then react with a wide range of electrophiles. byjus.com

Common reagents for this transformation include n-butyllithium (n-BuLi) and isopropylmagnesium chloride (i-PrMgCl). organic-chemistry.orgnih.gov The reaction with substrates bearing acidic protons, such as the carboxylic acid in the title compound, requires careful consideration. The organometallic reagent will first deprotonate the carboxylic acid, consuming one equivalent of the reagent. A second equivalent is then required to perform the halogen exchange.

Regioselectivity is a key aspect of this reaction. The bromine atom at the C2 position, being ortho to the carboxylic acid group, is generally more susceptible to directed ortho-metalation, which favors exchange at this site. However, steric hindrance from the adjacent methyl group at C3 may also influence the outcome. The use of specific reagents can control which bromine is exchanged. For instance, isopropylmagnesium chloride has been shown to be effective in regioselective halogen-metal exchanges on substituted 1,2-dibromo arenes. organic-chemistry.org

Table 2: Metal-Halogen Exchange Reactions and Subsequent Derivatization

| Reagent(s) | Intermediate Formed | Potential Electrophiles | Resulting Product Class |

|---|---|---|---|

| 1. 2 eq. n-BuLi 2. Electrophile (E+) | Aryllithium species | CO₂, DMF, Aldehydes, Ketones | Benzoic acids, Benzaldehydes, Benzyl (B1604629) alcohols |

Carboxylic Acid Functional Group Transformations

The carboxylic acid moiety is a versatile functional group that readily undergoes several fundamental transformations, including esterification, amidation, and reduction.

Esterification of this compound can be achieved through several standard methods. The most common is the Fischer-Speier esterification, which involves refluxing the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. researchgate.net Alternatively, the carboxylate can be alkylated with an alkyl halide under basic conditions.

For amidation, the carboxylic acid is typically first converted to a more reactive derivative, such as an acid chloride. Treatment with thionyl chloride (SOCl₂) or oxalyl chloride yields 2,4-Dibromo-3,5-dimethylbenzoyl chloride, which then reacts readily with primary or secondary amines to form the corresponding amides.

Table 3: General Reactions of the Carboxylic Acid Group

| Reaction | Reagents | Product Functional Group |

|---|---|---|

| Esterification | R-OH, H⁺ (catalyst) | Ester (-COOR) |

The carboxylic acid group can be reduced to a primary alcohol. This transformation requires a strong reducing agent, as the carboxyl group is relatively resistant to reduction. Lithium aluminum hydride (LiAlH₄) is highly effective for this purpose, readily converting this compound into (2,4-Dibromo-3,5-dimethylphenyl)methanol.

The partial reduction of a carboxylic acid to an aldehyde is more challenging to achieve directly. A common two-step strategy involves first converting the carboxylic acid to its acid chloride, which can then be reduced to the aldehyde using a poisoned catalyst in the Rosenmund reduction or with a hydride source like lithium tri-tert-butoxyaluminum hydride. This would yield 2,4-Dibromo-3,5-dimethylbenzaldehyde.

Table 4: Reduction Products of the Carboxylic Acid Group

| Target Product | Reagent(s) | Reaction Type |

|---|---|---|

| (2,4-Dibromo-3,5-dimethylphenyl)methanol | LiAlH₄ followed by H₂O workup | Full Reduction |

Reactivity of Aromatic Methyl Substituents

The two methyl groups on the aromatic ring are generally the least reactive functionalities on the molecule under non-radical or non-oxidative conditions. However, they can be functionalized under specific conditions, primarily through free-radical reactions at the benzylic position.

Benzylic bromination can be accomplished using N-bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN) or UV light. This reaction would replace a hydrogen atom on one of the methyl groups with a bromine atom, leading to the formation of bromomethyl derivatives. The resulting benzylic bromides are versatile intermediates for further nucleophilic substitution reactions.

Table 5: Potential Reactions of the Aromatic Methyl Groups

| Reaction | Reagents | Product Functional Group |

|---|---|---|

| Benzylic Bromination | NBS, Radical Initiator (e.g., AIBN) or UV light | Bromomethyl (-CH₂Br) |

Selective Side-Chain Functionalization (e.g., benzylic bromination, oxidation)

Selective functionalization of the methyl groups at the 3- and 5-positions of this compound, through reactions such as benzylic bromination or oxidation, is a plausible synthetic route to various derivatives. In theory, radical bromination, often employing N-bromosuccinimide (NBS) with a radical initiator, could lead to the formation of mono- or bis(bromomethyl) derivatives. Such reactions are known for their selectivity towards benzylic C-H bonds.

Similarly, oxidation of one or both methyl groups could potentially yield the corresponding aldehydes or carboxylic acids. The choice of oxidizing agent and reaction conditions would be crucial in controlling the extent of oxidation and achieving selectivity between the two methyl groups, which are electronically and sterically similar. However, no specific studies detailing these transformations for this compound have been found in the reviewed literature.

Table 1: Hypothetical Side-Chain Functionalization Reactions of this compound

| Reaction Type | Reagents and Conditions (Hypothetical) | Expected Product(s) (Hypothetical) |

| Benzylic Bromination | N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN), CCl₄, heat | 2,4-Dibromo-3-(bromomethyl)-5-methylbenzoic acid and/or 2,4-Dibromo-3,5-bis(bromomethyl)benzoic acid |

| Side-Chain Oxidation | Potassium permanganate (B83412) (KMnO₄), heat | 2,4-Dibromo-3-formyl-5-methylbenzoic acid and/or 2,4-Dibromo-3,5-diformylbenzoic acid; or further to carboxylic acids |

Note: The reactions and products in this table are hypothetical and based on general principles of organic chemistry, as no specific experimental data for this compound is available.

Exploration of Photochemical and Electrochemical Reactivity

The photochemical and electrochemical behavior of this compound remains unexplored in the available scientific literature.

Photochemical Reactivity: Aromatic compounds, particularly those with halogen substituents, can exhibit interesting photochemical reactivity. Irradiation with UV light could potentially lead to various transformations, such as dehalogenation, rearrangement, or reactions involving the carboxylic acid or methyl groups. The specific outcomes would depend on the wavelength of light used, the solvent, and the presence of other reactive species. Without experimental data, any discussion on the photochemical reactivity of this specific compound would be purely speculative.

Table 2: Unexplored Photochemical and Electrochemical Properties of this compound

| Area of Reactivity | Potential Investigation Methods | Potential Areas of Interest |

| Photochemical | UV-Vis spectroscopy, Photolysis experiments with product analysis (GC-MS, NMR) | Photostability, Photodegradation pathways, Potential for photo-induced reactions |

| Electrochemical | Cyclic voltammetry, Controlled potential electrolysis | Oxidation and reduction potentials, Electron transfer mechanisms, Electrosynthesis of derivatives |

Note: This table highlights areas where future research could elucidate the photochemical and electrochemical properties of this compound.

In-Depth Computational Analysis of this compound Remains an Unexplored Area of Research

A thorough investigation into the existing scientific literature reveals a significant gap in the computational and theoretical analysis of the chemical compound This compound . Despite the growing importance of computational chemistry in understanding molecular structures and predicting their behavior, dedicated studies on this specific molecule are not publicly available. Consequently, the detailed exploration of its electronic structure, molecular dynamics, structure-reactivity relationships, and intermolecular interactions through computational models, as outlined in the requested article structure, cannot be fulfilled at this time.

The requested sections for the article were:

Computational and Theoretical Investigations of 2,4 Dibromo 3,5 Dimethylbenzoic Acid and Its Derivatives

In Silico Modeling for Intermolecular Interactions (e.g., molecular docking for binding modes):This would focus on computer simulations of how the molecule might interact with biological targets.

This lack of specific research means that any attempt to generate the requested article would be purely speculative and would not meet the required standards of scientific accuracy and factual reporting. Further experimental and computational research is necessary to elucidate the specific properties and potential applications of this compound.

Applications of 2,4 Dibromo 3,5 Dimethylbenzoic Acid in Chemical Synthesis and Materials Science

Precursor in the Organic Synthesis of Complex Molecular Architectures

The presence of multiple reactive sites on 2,4-dibromo-3,5-dimethylbenzoic acid makes it a potentially valuable building block for the construction of intricate molecular structures. The bromine atoms can be readily transformed through various cross-coupling reactions, while the carboxylic acid group offers a handle for further functionalization.

Construction of Polycyclic Aromatic Hydrocarbons and Heterocyclic Scaffolds (e.g., xanthone (B1684191) scaffold, dibenzosuberenone)

Polycyclic aromatic hydrocarbons (PAHs) and heterocyclic scaffolds are core components of many functional materials and biologically active compounds. nih.govresearchgate.net While direct synthesis of these complex structures from this compound is not extensively documented, its structural features suggest its potential as a precursor.

For instance, the synthesis of dibenzosuberenone (B194781) derivatives, which are important in medicinal chemistry, has been achieved starting from related benzoic acid derivatives. juniperpublishers.comresearchgate.net A known method for preparing 2,8-dimethyldibenzosuberenone utilizes 2,4-dimethylbenzoic acid. researchgate.netarkat-usa.org This suggests a plausible synthetic pathway where this compound could be employed to create novel, substituted dibenzosuberenone scaffolds. The bromine atoms could be retained for further diversification or removed during the synthetic sequence.

Similarly, the xanthone scaffold, a privileged structure in medicinal chemistry, is often synthesized through methods involving substituted benzoic acids. wits.ac.za Although direct use of this compound in xanthone synthesis is not explicitly reported, its potential as a starting material in reactions like the Ullmann condensation or palladium-catalyzed cross-coupling reactions to form the diaryl ether linkage central to the xanthone core is conceivable.

Synthesis of Advanced Organic Intermediates

Brominated aromatic compounds are versatile intermediates in organic synthesis. nih.gov The bromine atoms in this compound can serve as functional handles for a variety of transformations, including Suzuki, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a wide array of more complex molecules.

The reactivity of the bromine atoms can be selectively addressed, potentially allowing for sequential functionalization. This stepwise approach would enable the introduction of different substituents at the 2- and 4-positions, leading to the creation of highly functionalized and structurally diverse organic intermediates. These intermediates can then be used in the synthesis of pharmaceuticals, agrochemicals, and materials with specific electronic or optical properties.

Ligand Design and Coordination Chemistry Applications

The carboxylic acid group of this compound can act as a coordinating group for metal ions, making it a candidate for the development of novel ligands and coordination compounds.

Development of Novel Ligands for Transition Metal Catalysis

Ligands play a crucial role in transition metal catalysis by modulating the electronic and steric properties of the metal center, thereby influencing the catalyst's activity, selectivity, and stability. rutgers.edursc.orgnih.govrsc.org The structure of this compound offers several features that could be exploited in ligand design. The carboxylic acid can coordinate to a metal center, and the bromine atoms can be used to attach other coordinating groups through cross-coupling reactions. This modular approach would allow for the synthesis of a library of ligands with varying steric and electronic properties.

For example, phosphine (B1218219) or nitrogen-based donor groups could be introduced at the 2- and 4-positions to create bidentate or pincer-type ligands. The steric bulk provided by the methyl groups and the substituents introduced at the bromine positions could create a specific coordination environment around the metal, potentially leading to catalysts with unique reactivity and selectivity.

Formation of Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked by organic ligands. rsc.orgnih.govnih.govnih.gov These materials have garnered significant interest due to their high porosity, tunable structures, and potential applications in gas storage, separation, and catalysis. berkeley.edursc.orgresearchgate.net

Aromatic carboxylic acids are commonly used as organic linkers in the synthesis of MOFs and coordination polymers. rsc.org The carboxylic acid group of this compound can coordinate to metal centers to form extended network structures. The rigid nature of the aromatic ring and the defined geometry of the substituents would contribute to the formation of well-ordered crystalline materials. The bromine and methyl groups would project into the pores of the resulting framework, influencing the pore size, shape, and chemical environment. The bromine atoms, in particular, could serve as sites for post-synthetic modification, allowing for the introduction of new functionalities within the MOF structure.

Supramolecular Chemistry and Crystal Engineering

Supramolecular chemistry focuses on the study of non-covalent interactions and the self-assembly of molecules into well-defined, functional structures. dariobraga.it Crystal engineering, a subfield of supramolecular chemistry, deals with the design and synthesis of crystalline solids with desired properties. dariobraga.it

The structure of this compound contains several functional groups that can participate in non-covalent interactions, such as hydrogen bonding (through the carboxylic acid group) and halogen bonding (through the bromine atoms). These interactions can be used to guide the self-assembly of the molecules into specific supramolecular architectures in the solid state.

The interplay of hydrogen bonding between the carboxylic acid groups and halogen bonding involving the bromine atoms could lead to the formation of interesting and predictable packing motifs. By understanding and controlling these non-covalent interactions, it may be possible to engineer the crystal structure of this compound and its derivatives to achieve specific physical properties, such as solubility, melting point, and solid-state fluorescence.

Below is an interactive data table summarizing the potential applications of this compound based on its structural features.

| Application Area | Relevant Structural Feature(s) | Potential Synthetic Transformations/Interactions |

| Organic Synthesis | Bromine atoms, Carboxylic acid | Suzuki, Sonogashira, Buchwald-Hartwig couplings, Esterification, Amidation |

| Ligand Design | Carboxylic acid, Bromine atoms | Coordination to metal ions, Attachment of donor groups via cross-coupling |

| MOFs/Coordination Polymers | Carboxylic acid, Aromatic ring | Coordination to metal nodes to form extended networks |

| Supramolecular Chemistry | Carboxylic acid, Bromine atoms | Hydrogen bonding, Halogen bonding |

Comprehensive Review of this compound: Applications in Chemical Synthesis and Materials Science

Following an extensive review of available scientific literature and patent databases, it has been determined that there is currently no specific published research on the applications of This compound in the areas outlined in the user's request.

The specified topics for the article were:

Polymer and Advanced Material Science Applications

Development of Functional Organic and Hybrid Materials

While the synthesis of this compound is documented as an intermediate in the preparation of estrogen receptor modulators, no studies detailing its use in self-assembly, co-crystal formation, or as a monomer in polymer science could be identified. google.com Chemical suppliers list the compound, confirming its availability for research purposes. bldpharm.combldpharm.comchem960.com

Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article strictly adhering to the requested outline, as the detailed research findings for this specific compound in the specified fields are not present in the public domain.

Emerging Research Frontiers and Future Perspectives

Development of Sustainable and Green Chemistry Innovations for Halogenated Benzoic Acids

The synthesis of halogenated aromatic compounds, including 2,4-Dibromo-3,5-dimethylbenzoic acid, is traditionally reliant on methods that can be environmentally taxing. However, the principles of green chemistry are driving significant innovation in this area. Researchers are actively exploring sustainable alternatives to conventional halogenation and oxidation processes.

One promising approach involves the use of biomass-derived starting materials to produce benzoic acid, which can then be halogenated. For instance, methods are being developed for the synthesis of benzoic acid from glucose derivatives, thereby reducing the reliance on petroleum-based feedstocks like toluene (B28343). escholarship.org Another green methodology is aerobic photooxidation, which utilizes molecular oxygen and a catalytic amount of hydrobromic acid under UV irradiation, avoiding the use of heavy metals and halogenated solvents. organic-chemistry.org

Furthermore, the development of transition-metal-free decarboxylative bromination of aromatic carboxylic acids presents a more environmentally benign route to aryl bromides. nih.gov These methods often operate under milder conditions and can be applied to a range of electron-rich aromatic acids. nih.gov The application of such green chemistry principles to the synthesis of this compound could significantly reduce its environmental footprint.

Table 1: Comparison of Traditional vs. Green Synthesis Methods for Halogenated Benzoic Acids

| Feature | Traditional Methods | Green Chemistry Innovations |

| Starting Materials | Petroleum-based (e.g., toluene) | Biomass-derived (e.g., glucose) escholarship.org |

| Oxidizing Agents | Often harsh and stoichiometric | Molecular oxygen organic-chemistry.org, Hydrogen peroxide |

| Catalysts | Heavy metals (e.g., cobalt) escholarship.org | Metal-free catalysts, Photocatalysts organic-chemistry.orgnih.gov |

| Solvents | Halogenated solvents | Greener solvents (e.g., ethyl acetate), solvent-free conditions organic-chemistry.org |

| Byproducts | Often toxic and difficult to manage | Water, fewer harmful byproducts |

Advanced Methodologies for Selective Functionalization and Derivatization

The functionalization and derivatization of this compound are crucial for tuning its properties and incorporating it into more complex molecules. Advanced methodologies are being developed to achieve high selectivity and efficiency in these transformations.

For gas chromatography (GC) analysis, derivatization is often necessary to increase the volatility of benzoic acids. colostate.edu Common methods include silylation and alkylation to form esters. colostate.edu More sophisticated techniques for selective functionalization are also emerging. The gas-phase neighboring group participation (NGP) effect, for example, can be exploited in mass spectrometry to differentiate between ortho-substituted benzoic acid derivatives and their meta and para isomers. nih.gov This level of analytical detail is critical for understanding the precise structure and reactivity of derivatives of this compound.

The bromine atoms on the aromatic ring of this compound are key handles for further functionalization through cross-coupling reactions, such as Suzuki and Sonogashira couplings. These reactions allow for the introduction of a wide variety of substituents, opening up avenues for the synthesis of novel compounds with tailored electronic and steric properties.

Exploration of Undiscovered Reactivity and Transformation Pathways

The reactivity of this compound is largely dictated by the interplay of its substituents: the electron-withdrawing carboxylic acid group and bromine atoms, and the electron-donating methyl groups. Research into the reactivity of substituted benzoic acids has shown that the type and position of substituents significantly influence their acidity and reaction pathways. researchgate.net

For instance, electron-withdrawing groups generally increase the acidity of benzoic acid, while electron-donating groups decrease it. semanticscholar.org The specific arrangement of substituents in this compound presents a unique electronic environment that could lead to novel reactivity. For example, the steric hindrance provided by the methyl groups could influence the regioselectivity of reactions at the carboxylic acid group or the bromine atoms.

Further research could uncover new transformation pathways, such as novel cyclization reactions or rearrangements, by exploring reactions under unconventional conditions, for instance, using photochemistry, electrochemistry, or novel catalysts. The study of α-bromination of carboxylic acids, which proceeds via an acid bromide intermediate, highlights the diverse reactivity of halogenated acids and suggests that the bromine atoms on the ring could participate in or influence other transformations. libretexts.org

Integration into Multifunctional Materials Design and Nanotechnology

The unique structure of this compound makes it a potential building block for the design of multifunctional materials and for applications in nanotechnology. Benzoic acid derivatives are already utilized in the synthesis of pharmaceuticals, dyes, and as intermediates for other compounds. ontosight.ai

In the realm of nanotechnology, benzoic acid derivatives have been incorporated into solid lipid nanoparticles (SLNs) for drug delivery applications. nih.govnih.gov These nanoparticles can encapsulate therapeutic agents, potentially offering controlled release and targeted delivery. nih.gov The dibromo and dimethyl substitutions on the benzoic acid core could be leveraged to control the lipophilicity and interaction with the lipid matrix, thereby influencing the loading capacity and release kinetics of the nanoparticles. The potential for these compounds to act as linkers in metal-organic frameworks (MOFs) or as monomers in specialty polymers is also an area ripe for exploration. The bromine atoms offer sites for further polymerization or for tuning the electronic properties of the resulting materials.

Table 2: Potential Applications of this compound in Materials Science and Nanotechnology

| Application Area | Potential Role of this compound | Key Structural Features |

| Drug Delivery | Component of solid lipid nanoparticles (SLNs) nih.govnih.gov | Lipophilicity, potential for controlled release |

| Metal-Organic Frameworks (MOFs) | Organic linker | Carboxylic acid for coordination, bromo groups for post-synthetic modification |

| Specialty Polymers | Monomer | Bromo groups for cross-linking or further functionalization |

| Liquid Crystals | Core moiety | Anisotropic shape, potential for self-assembly |

Challenges and Opportunities for Industrial-Scale Synthesis and Application

The transition from laboratory-scale synthesis to industrial-scale production of this compound presents both challenges and opportunities. A primary challenge in the broader benzoic acid market is the volatility in the prices of raw materials, such as toluene. kenresearch.com Developing synthetic routes from alternative, more stable feedstocks is therefore a significant opportunity.

For halogenated benzoic acids specifically, achieving high regioselectivity on an industrial scale can be difficult and costly. google.com The synthesis of this compound would require precise control over the bromination of 3,5-dimethylbenzoic acid to ensure the desired substitution pattern. The development of highly selective and efficient catalytic systems is crucial to minimize the formation of unwanted isomers and reduce purification costs.

Furthermore, the environmental impact of large-scale chemical production is a major consideration. The implementation of green chemistry principles, such as the use of non-toxic solvents, recyclable catalysts, and energy-efficient processes, is not only an ethical imperative but also a potential economic advantage. rsc.org Electrocatalytic production of benzoic acid is an emerging technology that could offer a more sustainable and efficient alternative to traditional chemical oxidation, potentially operating at high current densities with near-100% yield. rsc.org The integration of such innovative technologies could pave the way for the cost-effective and sustainable industrial production of this compound and its derivatives.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,4-Dibromo-3,5-dimethylbenzoic acid, and how can regioselectivity challenges be mitigated?

- Methodological Answer : The synthesis typically involves sequential bromination and methylation of a benzoic acid precursor. To avoid regioselectivity issues, introduce methyl groups before bromination. For example, start with 3,5-dimethylbenzoic acid, then brominate at positions 2 and 4 using a brominating agent like N-bromosuccinimide (NBS) under controlled conditions. Evidence from analogous reactions shows that brominating bromo-substituted benzene derivatives (e.g., 3,5-dichlorobromobenzene) can lead to lower selectivity (77:23 by HPLC) due to competing reaction pathways . Optimizing reaction temperature, solvent polarity, and catalyst choice (e.g., Lewis acids) can enhance regioselectivity.

Q. What purification techniques are effective for isolating this compound?

- Methodological Answer : Recrystallization using a water-ethanol solvent system is widely employed for halogenated benzoic acids. After synthesis, dissolve the crude product in hot ethanol, filter to remove insoluble impurities, and gradually add water to induce crystallization. This method yields high-purity compounds (e.g., 65% yield for structurally similar triazole derivatives) . Column chromatography with silica gel and a hexane-ethyl acetate gradient can further resolve closely related isomers.

Q. How should researchers handle safety concerns when working with brominated aromatic compounds?

- Methodological Answer : Use fume hoods to avoid inhalation of toxic vapors (e.g., HBr gas) and wear nitrile gloves and lab coats to prevent skin contact. Store the compound in inert atmospheres (e.g., argon) at 2–8°C to prevent degradation. Fire hazards require dry chemical extinguishers, as water may exacerbate reactions with brominated organics .

Advanced Research Questions

Q. How can regioselectivity in the bromination of 3,5-dimethylbenzoic acid be improved to favor 2,4-dibromo products?

- Methodological Answer : Regioselectivity is influenced by electronic and steric factors. Methyl groups at positions 3 and 5 are electron-donating, directing bromination to the less hindered positions (2 and 4). Use directing groups (e.g., carboxylate anions) to stabilize transition states. Evidence from iodinated analogs shows that steric hindrance from halogens (e.g., iodine vs. bromine) significantly impacts selectivity . Computational modeling (DFT) can predict favorable reaction pathways, while in situ monitoring via HPLC or NMR ensures real-time optimization.

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer :

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 295.913 for C₉H₇Br₂O₂) and isotopic patterns characteristic of bromine .

- Collision Cross-Section (CCS) Values : Ion mobility spectrometry (IMS) provides CCS data (e.g., 135.2 Ų for CID 75355953) to distinguish structural isomers .

- X-ray Crystallography : Determines precise molecular geometry, especially for verifying bromine positions .

Q. How can researchers resolve contradictions in reported synthetic yields for halogenated benzoic acids?

- Methodological Answer : Discrepancies often arise from substrate purity, reaction scale, or competing side reactions. Replicate experiments under standardized conditions (e.g., solvent degassing, inert atmosphere). For example, highlights that substituting bromine for iodine in LDA-mediated reactions reduces methyl group selectivity from >95% to 77% . Mechanistic studies (e.g., kinetic isotope effects) can identify rate-limiting steps and guide protocol refinement.

Q. What strategies are effective for studying the biological activity of this compound?

- Methodological Answer :

- Enzyme Inhibition Assays : Test interactions with salicylate-dependent enzymes (e.g., cyclooxygenase) using fluorescence quenching or isothermal titration calorimetry (ITC). Structural analogs like 3,5-dibromo-4-hydroxybenzoic acid show anti-inflammatory properties via COX-2 modulation .

- Microbial Susceptibility Testing : Evaluate antimicrobial activity using broth microdilution (MIC assays) against Gram-negative bacteria (e.g., E. coli), referencing protocols for halogenated benzoates .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.